L-2-Hydroxyglutaric acid

Oncometabolite Colorectal Cancer Chiral Metabolism

L-2-Hydroxyglutaric acid (L-2HG; CAS 13095-48-2) is a chiral-specific oncometabolite. CRITICAL: NOT interchangeable with D-2HG (CAS 13095-47-1). L-2HG accumulates specifically in colorectal cancer and renal cell carcinoma via L2HGDH deficiency, activating mTOR-ATF4 signaling. Use L-2HG, not D-2HG, for CRC nutritional stress, RCC epigenetics, and L-2-hydroxyglutaric aciduria models. Analytical standard for chiral LC-MS/MS validation.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 13095-48-2
Cat. No. B078296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2-Hydroxyglutaric acid
CAS13095-48-2
Synonyms2(S)-HG; L-2-Hydroxyglutaric Acid; L-α-Hydroxyglutaric Acid
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)O
InChIInChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
InChIKeyHWXBTNAVRSUOJR-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





L-2-Hydroxyglutaric Acid (CAS 13095-48-2) Product Profile and Procurement Baseline


L-2-Hydroxyglutaric acid (L-2HG; (S)-2-hydroxyglutaric acid; CAS 13095-48-2) is an endogenous α-hydroxy acid and chiral metabolite that serves as both a substrate for L-2-hydroxyglutarate dehydrogenase (L2HGDH) and a competitive inhibitor of multiple α-ketoglutarate (α-KG)-dependent dioxygenases . It is a bona fide oncometabolite with established relevance in renal cell carcinoma (RCC) and colorectal cancer (CRC) metabolism, and its accumulation is also causative in the rare neurometabolic disorder L-2-hydroxyglutaric aciduria [1]. As an analytical standard and research reagent, it is supplied at ≥95% to >98% purity with a molecular weight of 148.11 g/mol and is typically stored at -20°C under desiccating conditions [2].

Why L-2-Hydroxyglutaric Acid Cannot Be Interchanged with D-2-Hydroxyglutaric Acid or Other Oncometabolites


L-2-Hydroxyglutaric acid and its D-enantiomer (D-2HG; CAS 13095-47-1) are not interchangeable despite sharing the same molecular formula. They possess distinct metabolic origins: D-2HG is primarily produced by gain-of-function mutations in isocitrate dehydrogenase 1/2 (IDH1/2), whereas L-2HG accumulation results from L2HGDH deficiency, hypoxia, or altered TCA cycle flux [1]. Crucially, the two enantiomers exhibit tissue-specific differential accumulation patterns. In colorectal cancer tissues, L-2HG levels are specifically elevated compared with D-2HG, and the two enantiomers signal through distinct downstream pathways with non-overlapping biological consequences [2]. Furthermore, L-2HG is one of only three bona fide oncometabolites specifically implicated in renal cell carcinoma pathogenesis—alongside fumarate and succinate—while D-2HG is primarily associated with gliomas and acute myeloid leukemia [3]. Substituting one enantiomer for the other in analytical or experimental workflows would invalidate chiral quantification results and confound mechanistic interpretation of enantiomer-specific signaling.

L-2-Hydroxyglutaric Acid Comparative Quantitative Evidence for Scientific Selection


Enantiomer-Specific Accumulation in Colorectal Cancer: L-2HG Versus D-2HG

In colorectal cancer (CRC) tissues and cell lines, L-2HG levels are specifically elevated compared with the D-enantiomer, establishing a tissue-specific chiral signature that cannot be recapitulated by D-2HG alone. This differential accumulation is clinically meaningful, as the two enantiomers exhibit distinct oncogenic signaling mechanisms [1].

Oncometabolite Colorectal Cancer Chiral Metabolism

Comparative DNA Damage Induction: L-2HG Exhibits Higher Potency Than D-2HG in Leukocytes

In an in vitro DNA damage assay using human blood leukocytes, L-2HG induced significant DNA damage at a lower concentration (30 µM) compared with D-2HG (50 µM), demonstrating that the L-enantiomer is more potent in provoking oxidative genomic injury under these experimental conditions [1].

Oxidative Stress DNA Damage Toxicology

Mitochondrial Creatine Kinase Inhibition: Km and Ki Values for L-2HG

L-2HG acts as an inhibitor of mitochondrial creatine kinase (Mi-CK), a key enzyme in cellular energy homeostasis. Quantitative enzyme kinetics reveal a Km of 2.52 mM and a Ki of 11.13 mM for Mi-CK inhibition in cell-free assays . These values provide a benchmark for dose-response experimental design and enable comparison with other α-KG-dependent dioxygenase inhibitors.

Mitochondrial Metabolism Enzyme Kinetics Creatine Kinase

TET2 Dioxygenase Inhibition Potency: Quantitative IC50 and Ki Values

L-2HG competitively inhibits the Ten-Eleven Translocation 2 (TET2) DNA dioxygenase, a critical epigenetic regulator. BindingDB-curated data reports an IC50 of 13,000 nM (13 µM) and a Ki of 19,000 nM (19 µM) for inhibition of the human TET2 catalytic domain using 5-methylcytosine as substrate [1]. These values provide a quantitative benchmark for comparing L-2HG's epigenetic inhibitory activity across different α-KG-dependent dioxygenase family members.

Epigenetics DNA Demethylation TET Enzymes

Disease-Specific Diagnostic Utility: L-2HG as Renal Cell Carcinoma Oncometabolite

L-2HG is one of only three metabolites (alongside fumarate and succinate) characterized as bona fide oncometabolites specifically implicated in renal cell carcinoma pathogenesis [1]. In contrast, D-2HG is primarily associated with IDH1/2-mutant gliomas and acute myeloid leukemia rather than RCC. This disease-specific association informs the selection of the correct enantiomer for RCC-focused metabolomics or biomarker discovery studies.

Renal Cell Carcinoma Biomarker Cancer Metabolism

Analytical Method Validation for Chiral Quantification: L-2HG/D-2HG Simultaneous LC-MS/MS

Fully validated LC-MS/MS methods have been established for the simultaneous quantification of L-2HG and D-2HG enantiomers in biological fluids, achieving linear ranges of 0.34-135.04 µM with r² > 0.999 and between-run accuracy <3.1% for clinical applications [1]. Additionally, UHPLC-MS/MS methods demonstrate linearity over 200-5,000 ng/mL (plasma) and 500-20,000 ng/mL (urine) with intra- and inter-run precision ≤12.33% [2]. These validated methods enable precise enantiomeric ratio determination, which is diagnostically critical given that D-2HG elevation indicates IDH1/2 mutations whereas L-2HG elevation indicates L2HGDH deficiency or hypoxia-driven accumulation.

Analytical Chemistry Chiral Separation LC-MS/MS

L-2-Hydroxyglutaric Acid Optimal Research and Analytical Application Scenarios


Colorectal Cancer Metabolic Reprogramming and mTOR-ATF4 Signaling Studies

L-2HG is the preferred reagent for investigating CRC-specific metabolic adaptations. Evidence demonstrates that L-2HG levels are specifically elevated in CRC tissues compared with D-2HG, and L-2HG activates the mTOR-ATF4 axis to provide amino acids and improve CRC cell survival under serum deprivation [1]. Researchers studying nutritional stress responses, amino acid metabolism rewiring, or L2HGDH/OGDH knockdown effects in CRC models should select the L-enantiomer to recapitulate disease-relevant signaling.

Renal Cell Carcinoma Oncometabolite Biomarker Discovery and Epigenetic Studies

L-2HG is one of only three bona fide oncometabolites specifically validated in renal cell carcinoma pathogenesis [1]. It inhibits α-KG-dependent dioxygenases including histone demethylases and TET family 5mC hydroxylases, leading to epigenetic dysregulation and pseudohypoxic phenotypes. Procurement of L-2HG is essential for RCC-focused metabolomics, chromatin modification studies, and biomarker validation workflows, particularly those investigating L2HGDH restoration effects on TCA cycle flux [2].

L-2-Hydroxyglutaric Aciduria Disease Modeling and Neurotoxicity Screening

L-2HG accumulation due to L2HGDH deficiency causes the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, characterized by progressive neurological impairment [1]. In vitro studies demonstrate that L-2HG induces significant DNA damage in blood leukocytes at 30 µM, a concentration threshold lower than that required for D-2HG [2]. Researchers modeling disease mechanisms or screening for protective agents such as L-carnitine should use L-2HG to replicate the enantiomer-specific oxidative stress and DNA damage phenotypes observed in patients.

Chiral LC-MS/MS Method Development and Clinical Diagnostic Validation

L-2HG analytical standard is required for developing and validating chiral separation methods that simultaneously quantify D-2HG and L-2HG in biological fluids. Validated LC-MS/MS methods achieve linear ranges of 0.34-135.04 µM with between-run accuracy <3.1% [1], while UHPLC-MS/MS methods demonstrate clinical applicability for IDH1/2 mutation screening [2]. Pure L-2HG is essential for calibration curve preparation, method validation per EMA/FDA guidelines, and quality control in clinical metabolomics laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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